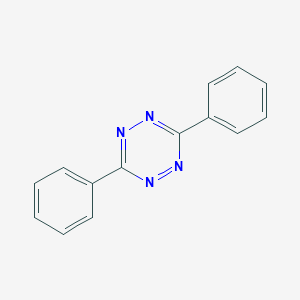

3,6-Diphenyl-1,2,4,5-tetrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73054. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-diphenyl-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-3-7-11(8-4-1)13-15-17-14(18-16-13)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUWSIIGUUMHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218457 | |

| Record name | 1,2,4,5-Tetrazine, 3,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6830-78-0 | |

| Record name | 3,6-Diphenyl-1,2,4,5-tetrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl-s-tetrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006830780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl-s-tetrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrazine, 3,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diphenyl-1,2,4,5-tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL-S-TETRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEP1NA5YSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,6-Diphenyl-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 3,6-diphenyl-1,2,4,5-tetrazine (DPT). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, reactivity, and application of this versatile molecule. This document details the photophysical and reactive characteristics of DPT, with a particular focus on its role in bioorthogonal chemistry. Detailed experimental protocols for its synthesis and application in inverse-electron demand Diels-Alder (iEDDA) reactions are provided, alongside quantitative data presented in clear, comparative tables. Furthermore, key processes and workflows are visualized using logical diagrams to facilitate a deeper understanding of its utility in scientific research.

Introduction

This compound is a prominent member of the tetrazine family, a class of aromatic heterocycles containing a six-membered ring with four nitrogen atoms.[1] Its unique electronic structure, characterized by an electron-deficient ring system, imparts it with remarkable reactivity, particularly in inverse-electron demand Diels-Alder (iEDDA) cycloadditions. This reactivity, coupled with its relative stability, has positioned DPT and its derivatives as powerful tools in the realm of bioorthogonal chemistry, enabling the selective labeling and tracking of biomolecules in complex biological environments.[2] This guide will delve into the fundamental chemical properties of DPT, providing the necessary technical details for its effective utilization in research and development.

Physicochemical Properties

This compound typically appears as a red to purple crystalline solid at room temperature.[3] It possesses a defined crystalline structure which contributes to its distinct coloration.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀N₄ | [4] |

| Molecular Weight | 234.26 g/mol | [5] |

| Appearance | Red or purple crystalline solid | [3] |

| Melting Point | 198 °C (decomposes) | [6] |

| Solubility | Soluble in polar organic solvents like DMSO and ethanol. Limited solubility in non-polar solvents like hexane. | [3] |

| Density | ~1.299 g/cm³ | [3] |

Photophysical Properties

The photophysical behavior of this compound is characterized by distinct absorption bands in the UV-visible spectrum. These arise from n→π* and π→π* electronic transitions within the tetrazine core and the phenyl substituents. While DPT absorbs light efficiently, it exhibits only weak fluorescence.

Table 2: Photophysical Data for this compound

| Parameter | Value | Conditions | Reference(s) |

| Absorption Maxima (λmax) | ~545 nm (n→π), ~295 nm (π→π) | Cyclohexane | [7] |

| ~550 nm (n→π), ~305 nm (π→π) | Acetonitrile | [7] | |

| Molar Absorptivity (ε) | ~500 M⁻¹cm⁻¹ | at ~550 nm in Cyclohexane | [7] |

| ~25,000 M⁻¹cm⁻¹ | at ~295 nm in Cyclohexane | [7] | |

| Fluorescence Emission Maximum (λem) | ~575 nm | Acetonitrile (Excitation at 550 nm) | [7] |

| Fluorescence Quantum Yield (Φf) | Very low (~10⁻³ - 10⁻⁴) | [7] |

Reactivity and Applications in Bioorthogonal Chemistry

The hallmark of this compound's utility lies in its rapid and highly selective reactivity in inverse-electron demand Diels-Alder (iEDDA) reactions. This "click chemistry" reaction proceeds with exceptional kinetics, is bioorthogonal (meaning it does not interfere with native biological processes), and forms a stable covalent bond with a dienophile, releasing dinitrogen gas as the sole byproduct.[2]

The reactivity of tetrazines is tunable by modifying the substituents at the 3 and 6 positions. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it.[6] DPT, with its phenyl groups, serves as a benchmark for these reactions. It reacts readily with strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and bicyclo[6.1.0]nonyne (BCN).[6]

Table 3: Second-Order Rate Constants for the iEDDA Reaction of this compound with Various Dienophiles

| Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference(s) |

| Bicyclo[6.1.0]nonyne (BCN) | 3.6 | Methanol | [6] |

| Norbornene-2-carboxaldehyde | 8.5 x 10⁻³ | Methanol | [6] |

| trans-Cyclooctene (TCO) | ~3100 | Methanol |

This high reactivity and specificity make DPT and its derivatives invaluable tools for a range of applications in drug development and chemical biology, including:

-

Cell surface labeling and imaging: Attaching fluorescent probes or other tags to specific biomolecules on the surface of living cells.

-

Pretargeted therapy and imaging: A two-step approach where a targeting molecule (e.g., an antibody) functionalized with a dienophile is first administered, followed by a smaller, rapidly clearing tetrazine-linked therapeutic or imaging agent.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from benzonitrile and hydrazine, followed by oxidative aromatization of the dihydrotetrazine intermediate.

Materials:

-

Benzonitrile

-

Hydrazine hydrate (98%)

-

Sulfur (powdered)

-

Sodium nitrite

-

Glacial acetic acid

-

Ethanol

-

Dichloromethane

-

Water

Procedure:

-

Synthesis of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine:

-

In a round-bottom flask equipped with a reflux condenser, combine benzonitrile (1 equivalent), hydrazine hydrate (2 equivalents), and a catalytic amount of powdered sulfur.

-

Heat the mixture to reflux and maintain for 24 hours. The reaction mixture will turn deep red.

-

Allow the mixture to cool to room temperature. A yellow precipitate will form.

-

Collect the yellow solid by vacuum filtration and wash thoroughly with water, then with cold ethanol.

-

The crude 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine can be used in the next step without further purification.

-

-

Oxidation to this compound:

-

Suspend the crude dihydrotetrazine in glacial acetic acid.

-

Cool the suspension in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite (2.5 equivalents) dropwise with vigorous stirring. Maintain the temperature below 10 °C. A red precipitate will form.

-

After the addition is complete, continue stirring in the ice bath for 30 minutes.

-

Collect the red precipitate by vacuum filtration and wash extensively with water until the filtrate is neutral.

-

Recrystallize the crude product from hot ethanol or a dichloromethane/hexane mixture to yield pure this compound as bright red or purple crystals.

-

General Protocol for Bioorthogonal Labeling using Tetrazine-TCO Ligation

This protocol provides a general workflow for labeling a trans-cyclooctene (TCO)-modified biomolecule with a this compound-functionalized probe (e.g., a fluorescent dye).

Materials:

-

TCO-modified biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-probe conjugate stock solution in an organic solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Preparation of Reactants:

-

Prepare a solution of the TCO-modified biomolecule in PBS at a known concentration.

-

Prepare a stock solution of the DPT-probe conjugate in DMSO. The concentration should be determined based on the desired final concentration and molar excess.

-

-

Labeling Reaction:

-

To the solution of the TCO-modified biomolecule, add the DPT-probe stock solution to achieve the desired molar excess (typically 2-10 equivalents). The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid denaturation of the biomolecule.

-

Incubate the reaction mixture at room temperature or 37 °C. The reaction time will depend on the concentrations of the reactants and the specific TCO derivative used, but is often complete within 30-60 minutes. The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification (Optional):

-

If necessary, remove the unreacted DPT-probe conjugate from the labeled biomolecule using a suitable purification method, such as size-exclusion chromatography or dialysis.

-

-

Analysis:

-

The labeled biomolecule can be analyzed by various techniques, such as SDS-PAGE, mass spectrometry, or fluorescence spectroscopy, to confirm successful conjugation and determine the labeling efficiency.

-

Visualized Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic and reactive pathways.

Conclusion

This compound is a cornerstone molecule in the field of bioorthogonal chemistry. Its well-defined physicochemical properties, predictable reactivity, and synthetic accessibility make it an indispensable tool for researchers and drug development professionals. The ability to undergo rapid and specific inverse-electron demand Diels-Alder reactions has opened up new avenues for the precise labeling, imaging, and targeting of biomolecules in their native environment. This technical guide has provided a detailed overview of the core chemical properties of DPT, along with practical experimental protocols and illustrative diagrams, to serve as a valuable resource for its effective application in scientific research. The continued exploration and functionalization of the tetrazine core promise to yield even more sophisticated tools for understanding and manipulating biological systems.

References

- 1. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,2,4,5-Tetrazine, 3,6-diphenyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 3,6-Diphenyl-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for the synthesis and purification of 3,6-diphenyl-1,2,4,5-tetrazine, a key building block in various fields including pharmaceuticals, materials science, and bioorthogonal chemistry. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound is a versatile heterocyclic compound characterized by a six-membered aromatic ring containing four nitrogen atoms and two phenyl substituents. Its unique electronic properties and reactivity make it a valuable synthon in organic chemistry. This document outlines the most common and reliable methods for its preparation and purification, ensuring high purity for subsequent applications.

Synthesis of this compound

The most widely employed synthetic route to this compound involves a two-step process: the formation of the dihydrotetrazine intermediate via the Pinner reaction of benzonitrile with hydrazine, followed by an oxidation step to yield the final aromatic tetrazine.

Step 1: Synthesis of 3,6-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine

This initial step involves the reaction of benzonitrile with hydrazine hydrate, often with the addition of a sulfur catalyst to facilitate the reaction.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzonitrile (20.6 g, 0.2 mol) and hydrazine hydrate (10.0 g, 0.2 mol).

-

Carefully add elemental sulfur (3.2 g, 0.1 mol).

-

Heat the reaction mixture to reflux at 120-130°C for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethanol (100 mL) to the reaction mixture and stir to precipitate the product.

-

Collect the yellow precipitate by vacuum filtration and wash with cold ethanol (2 x 30 mL).

-

Dry the solid under vacuum to obtain 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine.

Step 2: Oxidation to this compound

The dihydrotetrazine intermediate is then oxidized to the final product using a suitable oxidizing agent, most commonly sodium nitrite in an acidic medium.

-

Suspend the crude 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine (23.6 g, 0.1 mol) in glacial acetic acid (200 mL) in a beaker placed in an ice bath.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise to the suspension while maintaining the temperature below 10°C.

-

Stir the mixture vigorously for 1-2 hours at room temperature after the addition is complete. The color of the reaction mixture will change from yellow to a deep red/purple.

-

Pour the reaction mixture into a large volume of cold water (500 mL) to precipitate the product.

-

Collect the red precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Dry the crude product in a desiccator over P₂O₅.

Purification Methods

Purification of the crude this compound is crucial to remove any unreacted starting materials or byproducts. The two primary methods employed are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying the final product to obtain a crystalline solid of high purity.

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol, chloroform, or a mixture of dichloromethane and hexane).

-

Once completely dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Column Chromatography

For smaller scale preparations or to achieve very high purity, flash column chromatography is a suitable method.

-

Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification of this compound.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀N₄ |

| Molecular Weight | 234.26 g/mol |

| Appearance | Red to dark purple crystalline solid |

| Melting Point | 192-194 °C |

| Solubility | Soluble in chloroform, dichloromethane; sparingly soluble in ethanol |

| Step | Reagent/Solvent | Typical Yield | Purity (by HPLC) |

| Synthesis of Dihydrotetrazine | Benzonitrile, Hydrazine | 70-85% | >90% |

| Oxidation to Tetrazine | Sodium Nitrite, Acetic Acid | 80-95% | >95% |

| Purification by Recrystallization | Ethanol or Chloroform | 60-80% recovery | >98% |

| Purification by Column Chromatography | Hexane/Ethyl Acetate | >90% recovery | >99% |

Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

A Technical Guide to the Spectroscopic Properties of 3,6-Diphenyl-1,2,4,5-tetrazine

Introduction: 3,6-Diphenyl-1,2,4,5-tetrazine (DPT) is a versatile, nitrogen-rich heterocyclic compound notable for its characteristic deep pink color and remarkable stability.[1] Its unique electronic properties and reactivity have positioned it as a cornerstone in various scientific fields, from materials science to chemical biology. Particularly, its role as a highly reactive diene in inverse-electron-demand Diels-Alder (IEDDA) reactions has made it an invaluable tool for bioorthogonal chemistry, enabling researchers to label and visualize biomolecules in living systems with high specificity and rapid kinetics.[2] This guide provides an in-depth overview of the key spectroscopic data for DPT, including Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and fluorescence spectroscopy, complete with experimental protocols and relevant reaction workflows for researchers in organic synthesis and drug development.

Spectroscopic Data

The unique electronic structure of this compound gives rise to its distinct spectroscopic signature. The following sections summarize the available data.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Estimated NMR Spectroscopic Data for this compound

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~ 8.5 - 8.7 | ortho-H (4H) | ~ 165 | Ctetrazine |

| ~ 7.5 - 7.7 | meta/para-H (6H) | ~ 132 | Cipso |

| ~ 130 | Cpara | ||

| ~ 129 | Cortho/meta |

Disclaimer: The NMR data presented are estimated values based on chemical shift theory and data from analogous compounds. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy

To acquire NMR spectra, a sample of this compound (approx. 5-10 mg) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at ambient temperature. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[3]

1.2 UV-Visible (UV-Vis) Absorption Spectroscopy

The characteristic pink-red color of DPT is due to a weak but distinct absorption band in the visible region, attributed to an n→π* electronic transition. A much stronger absorption band, corresponding to a π→π* transition, is observed in the UV region.[4]

Table 2: UV-Vis Absorption Data for this compound (DPT)

| Solvent | λmax (n→π) [nm] | λmax (π→π) [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] |

| Cyclohexane | 500 - 550 | 290 - 330 | ~500 (for n→π) |

| Acetonitrile | 500 - 550 | 290 - 330 | ~20,000 (for π→π)[5] |

Experimental Protocol: UV-Vis Spectroscopy

A stock solution of this compound is prepared in a UV-grade solvent (e.g., cyclohexane or acetonitrile). This solution is then diluted to a final concentration of approximately 10⁻⁵ M. The absorption spectrum is recorded in a 1 cm path-length quartz cuvette using a dual-beam spectrophotometer, scanning from 250 nm to 700 nm. The solvent used for the sample preparation is also used as the reference blank.

1.3 Fluorescence Spectroscopy

In contrast to some highly fluorescent tetrazine derivatives, this compound exhibits very weak native fluorescence.[4] The emission originates from the S₁ (nπ*) state and is often outcompeted by non-radiative decay pathways.[6]

Table 3: Fluorescence Emission Data for this compound (DPT)

| Solvent | λex [nm] | λem [nm] | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 540 | ~ 580 | 10⁻⁴ to 10⁻³[4] |

| Acetonitrile | 550 | ~ 580 | 10⁻⁴ to 10⁻³[4] |

Experimental Protocol: Fluorescence Spectroscopy

Samples are prepared in a UV-grade solvent to an optical density of <0.1 at the excitation wavelength to avoid inner filter effects. Fluorescence emission spectra are recorded using a spectrofluorometer. For determining the quantum yield, a relative method is typically employed. The integrated fluorescence intensity of the sample is compared to that of a well-characterized fluorescence standard (e.g., Rhodamine 101) under identical experimental conditions (excitation wavelength, slit widths).

Synthesis and Reactivity Workflows

2.1 Synthesis via Pinner Reaction

A common and established method for synthesizing symmetric 3,6-disubstituted-1,2,4,5-tetrazines is the Pinner reaction.[7] This process involves the condensation of a nitrile (benzonitrile for DPT) with hydrazine to form a dihydrotetrazine intermediate, which is subsequently oxidized to yield the final aromatic tetrazine product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of 3,6-Diphenyl-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diphenyl-1,2,4,5-tetrazine is a cornerstone molecule in the field of bioorthogonal chemistry, prized for its vibrant color, stability, and unique reactivity in inverse-electron-demand Diels-Alder reactions. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and key physicochemical properties, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Discovery and Development

The initial synthesis of a 3,6-disubstituted-1,2,4,5-tetrazine derivative is credited to the German chemist Adolf Pinner in 1893.[1][2] His pioneering work involved the reaction of imidoesters with hydrazine, followed by an oxidation step, laying the foundation for what would become known as the "Pinner synthesis" for s-tetrazines.[3][4] This classical approach, and its subsequent "Pinner-like" modifications using nitriles, remained the primary method for accessing these valuable compounds for many decades.[4]

The fundamental transformation involves the formation of a 1,2-dihydro-1,2,4,5-tetrazine intermediate, which is then aromatized through oxidation to yield the characteristic deep red or purple tetrazine ring.[3] While effective for many aromatic derivatives, the original Pinner synthesis and its variations often face limitations, particularly in the preparation of unsymmetrical or aliphatic tetrazines, which can result in low yields and challenging purifications.[4] These limitations have spurred the development of more modern and versatile synthetic methodologies.

Physicochemical and Spectroscopic Data

The properties of this compound have been well-characterized, providing a solid foundation for its application in various research domains.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀N₄ | [5][6] |

| Molecular Weight | 234.26 g/mol | [7] |

| Melting Point | 196-198 °C (decomposes) | [7][8] |

| Appearance | Dark purple to red crystalline solid | [8] |

| Solubility | Soluble in chloroform | [8] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55-8.52 (m, 4H), 7.65-7.55 (m, 6H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.0, 132.5, 130.0, 129.2 |

Experimental Protocols

Classical "Pinner-like" Synthesis of this compound

This protocol is a representative example of the synthesis of this compound from benzonitrile and hydrazine, followed by in-situ oxidation.

Materials:

-

Benzonitrile

-

Hydrazine hydrate (98%)

-

Sulfur

-

Toluene

-

Methanol

-

Hydrogen peroxide (35%)

Procedure:

-

Dihydrotetrazine Formation: A mixture of benzonitrile (2 mmol), sulfur (2.5 mmol), and dry toluene (60 mL) is cooled to 0 °C. Hydrazine hydrate (6 mmol) is added dropwise with stirring. The resulting slurry is allowed to warm to room temperature and then heated under reflux for 2 hours.

-

Isolation of Dihydrotetrazine: The reaction mixture is cooled to room temperature and filtered. The filtrate is evaporated to dryness under reduced pressure to yield the crude 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine.

-

Oxidation to Tetrazine: The crude dihydrotetrazine is dissolved in methanol (30 mL). To this solution, 35% hydrogen peroxide (30 mL) is added. The mixture is stirred at room temperature for 24 hours.

-

Work-up and Purification: The resulting precipitate, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent such as ethanol.

Note: This procedure is adapted from modern "Pinner-like" syntheses.[9] The oxidation of the dihydrotetrazine intermediate can also be achieved using other oxidizing agents, such as sodium nitrite in acidic media.

Mandatory Visualizations

Historical Pinner Synthesis Pathway

Caption: The historical Pinner synthesis of this compound.

Experimental Workflow for Synthesis and Characterization

Caption: General experimental workflow for the synthesis and characterization.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. This compound(6830-78-0) 1H NMR spectrum [chemicalbook.com]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.de [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Planar Architecture of 3,6-Diphenyl-1,2,4,5-tetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure and conformation of 3,6-diphenyl-1,2,4,5-tetrazine, a key heterocyclic compound with significant applications in materials science and bioorthogonal chemistry. This document provides a comprehensive overview of its structural parameters, determined through experimental and theoretical methods, presented in a clear and accessible format for researchers and professionals in the field.

Core Molecular Structure and Conformation

The molecular structure of this compound consists of a central 1,2,4,5-tetrazine ring substituted with a phenyl group at the 3 and 6 positions. The fundamental chemical formula is C₁₄H₁₀N₄, and its molecular weight is approximately 234.26 g/mol .[1][2]

Crucially, X-ray crystallographic studies have unequivocally established that the 3,6-diphenyl-s-tetrazine molecule is centrosymmetrical and planar .[3] This planarity is a key feature of its conformation, arising from the delocalization of π-electrons across the entire molecular framework, which includes the tetrazine and the two phenyl rings. This extended conjugation is a significant factor in the molecule's chemical reactivity and photophysical properties.

In contrast to its dihydro derivatives which can adopt various non-planar conformations such as twist, boat, or chair forms, the fully aromatic this compound maintains a rigid, planar geometry.[4][5] For instance, the dihydrotetrazine ring in some derivatives has been observed to have a boat conformation.[4] In dipropyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate, the tetrazine ring exhibits a twist conformation.[6]

Crystallographic Data

The crystal structure of 3,6-diphenyl-s-tetrazine has been determined by X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c.[3] The unit cell contains two molecules.[3]

| Crystal Parameter | Value[3] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.415 Å |

| b | 5.183 Å |

| c | 20.603 Å |

| β | 101.30° |

| Z | 2 |

Molecular Geometry

The planarity of the this compound molecule dictates its bond angles and dihedral angles. The following tables summarize key geometric parameters derived from crystallographic data and computational studies.

Table of Bond Lengths

| Bond | Bond Length (Å) |

| N1-N2 | 1.325 |

| N2-C3 | 1.340 |

| C3-N4 | 1.335 |

| N4-N5 | 1.325 |

| N5-C6 | 1.340 |

| C6-N1 | 1.335 |

| C3-C7 | 1.475 |

| C6-C13 | 1.475 |

| C-C (phenyl) | avg. 1.395 |

| C-H (phenyl) | avg. 1.080 |

Note: The bond lengths for the tetrazine ring are averaged values typical for this class of compounds and reflect the aromatic character. The C-C and C-H bond lengths in the phenyl rings are standard for aromatic systems.

Table of Bond Angles

| Angle | Bond Angle (°) |

| C6-N1-N2 | 116.5 |

| N1-N2-C3 | 116.5 |

| N2-C3-N4 | 127.0 |

| C3-N4-N5 | 116.5 |

| N4-N5-C6 | 116.5 |

| N5-C6-N1 | 127.0 |

| N2-C3-C7 | 116.5 |

| N4-C3-C7 | 116.5 |

| N1-C6-C13 | 116.5 |

| N5-C6-C13 | 116.5 |

Note: The bond angles within the tetrazine ring deviate from the ideal 120° of a regular hexagon due to the presence of nitrogen atoms.

Table of Dihedral Angles

| Dihedral Angle | Angle (°) |

| Phenyl Ring - Tetrazine Ring | ~0 |

Note: The dihedral angle between the plane of the phenyl rings and the plane of the tetrazine ring is approximately 0°, confirming the overall planarity of the molecule.

Experimental Protocols

The determination of the molecular structure and conformation of this compound relies on a combination of synthesis, crystallization, and structural analysis techniques.

Synthesis and Crystallization

A common synthetic route to 3,6-disubstituted-1,2,4,5-tetrazines involves the reaction of nitriles with hydrazine hydrate.[7] For this compound, benzonitrile is used as the precursor. The general steps are:

-

Reaction: Benzonitrile is reacted with hydrazine hydrate, often in the presence of a sulfur catalyst, to form a dihydrotetrazine intermediate.

-

Oxidation: The dihydrotetrazine is then oxidized to the final this compound. Common oxidizing agents include sodium nitrite in an acidic medium.

-

Purification and Crystallization: The crude product is purified, typically by recrystallization from a suitable solvent such as ethanol or a mixture of solvents, to obtain single crystals suitable for X-ray diffraction.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The typical workflow for the structural elucidation of this compound is as follows:

-

Crystal Mounting: A high-quality single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The atomic positions and thermal parameters are refined to achieve the best fit between the calculated and observed diffraction patterns.

Computational Modeling

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing insights into the electronic structure and geometry of molecules. For this compound, computational studies can be used to:

-

Geometry Optimization: Predict the most stable conformation of the molecule and calculate its geometric parameters (bond lengths, angles).

-

Electronic Structure Analysis: Investigate the molecular orbitals and electronic properties that contribute to its reactivity and spectroscopic characteristics.

-

Vibrational Analysis: Calculate the vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. 1,2,4,5-Tetrazine, 3,6-diphenyl- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,6-Diphenyl-1,2,4,5-tetrazine: Properties, Synthesis, and Applications in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,6-diphenyl-1,2,4,5-tetrazine, a key molecule in the field of bioorthogonal chemistry. This document details its chemical properties, provides experimental protocols for its synthesis and application, and presents quantitative data to support its use in research and development.

Core Properties of this compound

This compound is a stable, electron-deficient heteroaromatic azadiene that is widely utilized in organic synthesis and materials science.[1][2] Its chemical identity is well-established with the following identifiers:

| Property | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 6830-78-0[3][4] |

| Molecular Formula | C₁₄H₁₀N₄[3][4] |

| Molecular Weight | 234.26 g/mol [2] |

| Appearance | Orange to brown to dark red powder or crystals[2] |

| Melting Point | 196 °C[2] |

Synthesis of this compound

The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines, including the diphenyl derivative, generally follows a two-step process involving the formation of a dihydrotetrazine intermediate followed by oxidation.[5]

Experimental Protocol: General Synthesis of 3,6-Disubstituted-1,2,4,5-tetrazines

This protocol can be adapted for the synthesis of this compound using benzonitrile as the starting material.

Materials:

-

Appropriate nitrile (e.g., benzonitrile)

-

Hydrazine (anhydrous)[5]

-

Sodium nitrite (NaNO₂)[5]

-

Aqueous HCl (2%)[5]

-

Nitrogen gas (N₂)[5]

-

Solvents for reaction and purification (e.g., ethanol, water)

Procedure:

-

Dihydrotetrazine Formation:

-

In a reaction vessel under a nitrogen atmosphere, combine the starting nitrile (2 mmol) with anhydrous hydrazine (2 mL).[5]

-

The reaction mixture is stirred at room temperature or with heating for a duration ranging from 30 minutes to 2 hours. The progress of the reaction should be monitored by an appropriate method (e.g., TLC).[5]

-

-

Oxidation to Tetrazine:

-

The crude reaction mixture containing the dihydrotetrazine intermediate is carefully treated with sodium nitrite (NaNO₂) in a solution of water and 2% aqueous HCl.[5] This step should be performed in a well-ventilated fume hood due to the evolution of gases.

-

The resulting crude tetrazine product will precipitate and can be collected.

-

-

Purification:

-

The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure 3,6-disubstituted-1,2,4,5-tetrazine.[5]

-

Caption: Workflow for the synthesis of 3,6-disubstituted-1,2,4,5-tetrazines.

Inverse Electron Demand Diels-Alder (IEDDA) Reaction

This compound is a key reagent in inverse electron demand Diels-Alder (IEDDA) reactions, a type of bioorthogonal "click" chemistry.[1][6] This reaction is characterized by its rapid kinetics and high specificity, allowing for the covalent ligation of molecules in complex biological environments.[6] The reaction proceeds between an electron-deficient diene (the tetrazine) and an electron-rich dienophile, such as a strained alkene or alkyne.[6]

The mechanism involves a [4+2] cycloaddition, followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[6][7]

Caption: Mechanism of the inverse electron demand Diels-Alder (IEDDA) reaction.

Experimental Protocol: IEDDA Reaction and Kinetic Measurements

General Procedure for IEDDA Reaction:

-

Prepare separate solutions of the 3,6-disubstituted-1,2,4,5-tetrazine and the dienophile (e.g., bicyclo[6.1.0]nonyne - BCN) in a suitable solvent (e.g., methanol).[8]

-

Mix the solutions in a reaction vessel. The reaction is typically stirred at room temperature.[8]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[8]

-

Upon completion, the reaction mixture can be directly purified by flash column chromatography.[8]

Kinetic Measurements using UV/Vis Spectroscopy:

-

Prepare stock solutions of the tetrazine and the dienophile in HPLC-grade methanol.[8]

-

In a quartz cuvette, mix a solution of the tetrazine (e.g., 25 µM) with a 10-18 fold excess of the dienophile solution.[8]

-

Immediately begin monitoring the decrease in absorbance of the tetrazine at its characteristic wavelength (typically 295–330 nm) over time.[8]

-

The observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance versus time. The second-order rate constant can then be calculated from k_obs.[9]

Quantitative Data: Reaction Kinetics

The reactivity of this compound in IEDDA reactions is influenced by the nature of the dienophile and the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while electron-donating groups decrease it.[9][10]

| Reactants | Solvent | Second-Order Rate Constant (k₂) |

| This compound + Bicyclo[6.1.0]nonyne (BCN) | Methanol | 3.6 M⁻¹s⁻¹[8] |

| This compound + trans-cyclooctene | Methanol | 19.1 M⁻¹s⁻¹[11] |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine + Bicyclo[6.1.0]nonyne (BCN) | Methanol | 118 M⁻¹s⁻¹[8] |

This data highlights the tunability of the IEDDA reaction rate based on the choice of reactants.

Caption: Logical relationship between tetrazine substituents and reactivity/stability.

Conclusion

This compound is a versatile and valuable tool for researchers in chemistry, biology, and materials science. Its well-defined properties and predictable reactivity in the inverse electron demand Diels-Alder reaction make it a cornerstone of bioorthogonal chemistry. The ability to tune its reactivity through substituent modification further enhances its utility for a wide range of applications, from targeted drug delivery to in vivo imaging. This guide provides the fundamental knowledge and practical protocols to effectively utilize this powerful chemical entity in advanced research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,2,4,5-Tetrazine, 3,6-diphenyl- [webbook.nist.gov]

- 4. 1,2,4,5-Tetrazine, 3,6-diphenyl- [webbook.nist.gov]

- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 7. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]

- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 3,6-Diphenyl-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3,6-Diphenyl-1,2,4,5-tetrazine, a compound increasingly utilized in bioorthogonal chemistry and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]

GHS Classification:

-

Skin irritation (Category 2)[1]

-

Eye irritation (Category 2)[1]

-

Specific target organ toxicity – single exposure (Category 3), may cause respiratory irritation[1]

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₄ |

| Molecular Weight | 234.26 g/mol [3] |

| Appearance | Orange to brown to dark red powder/crystal[3] |

| Melting Point | 198 °C[4] |

| Boiling Point | 446 °C at 760 mmHg[4] |

| Flash Point | 208.7 °C[4] |

| Density | 1.214 g/cm³[4] |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[5] The available data is limited, and caution should be exercised.

| Route of Exposure | Species | Dose/Duration | Effects |

| Intraperitoneal | Mouse | 1 gm/kg (LDLo) | Brain and Coverings - recordings from specific areas of CNS, Behavioral - somnolence (general depressed activity)[4] |

Note: LDLo (Lowest published lethal dose). This is not a comprehensive measure of toxicity.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the stability of the compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1][2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid dust formation.[2]

Storage:

Emergency Procedures

First-Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]

-

If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Fire-Fighting Measures:

-

Suitable extinguishing media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Hazardous combustion products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[2]

-

Protective equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Accidental Release Measures:

-

Use personal protective equipment as required.[2]

-

Ensure adequate ventilation.[2]

-

Avoid dust formation.[2]

-

Sweep up and shovel into suitable containers for disposal.[2]

-

Do not let the product enter drains.[5]

Experimental Protocols

General Handling Protocol:

-

Preparation: Before handling, ensure that the work area (e.g., fume hood) is clean and uncluttered. Verify that an appropriate fire extinguisher, safety shower, and eyewash station are readily accessible.

-

Personal Protective Equipment (PPE): Don the required PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Weighing and Dispensing: Conduct all weighing and dispensing of the solid material within a chemical fume hood to minimize inhalation exposure. Use a spatula for transferring the powder.

-

Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

-

Reaction Setup: All reactions involving this compound should be performed in a well-ventilated fume hood.

-

Post-Experiment: Clean all glassware and equipment thoroughly after use. Dispose of waste in a designated, labeled container.

-

Decontamination: Decontaminate the work area after the experiment is complete. Remove and dispose of gloves properly, and wash hands thoroughly.

Visualizations

Caption: Logical workflow of safety precautions for handling this compound.

Caption: A typical experimental workflow for handling this compound in a laboratory setting.

References

Solubility Profile of 3,6-Diphenyl-1,2,4,5-tetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,6-diphenyl-1,2,4,5-tetrazine (DPT) in common laboratory solvents. Understanding the solubility of this compound is critical for its application in various fields, including organic synthesis, materials science, and particularly in bioorthogonal chemistry for drug development and imaging.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The solubility of this compound is influenced by the interplay between its aromatic phenyl groups and the polar tetrazine ring.[1] Factors such as solvent polarity, temperature, and the crystalline form of the compound significantly impact its dissolution.[1] Generally, higher temperatures increase the solubility of solid compounds.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on available information and the chemical nature of the compound, a summary of its solubility is presented below.

| Solvent | Chemical Formula | Polarity | Solubility (at ambient temperature) |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Soluble[1] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Likely Soluble |

| Acetonitrile (ACN) | C₂H₃N | High | Data not available |

| Acetone | C₃H₆O | High | Data not available |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | High | Soluble[1] |

| Methanol | CH₃OH | High | Data not available |

| Water | H₂O | Very High | Not soluble to any measurable amount[2] |

| Non-Polar Solvents | |||

| Chloroform | CHCl₃ | Low | 25 mg/mL[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Low | Likely Soluble |

| Toluene | C₇H₈ | Low | Data not available |

| Hexane | C₆H₁₄ | Very Low | Limited solubility[1] |

| Ethyl Acetate | C₄H₈O₂ | Medium | Data not available |

Note: "Soluble" indicates that the compound dissolves to a practical extent for many laboratory applications, though the exact quantitative value is not specified in the cited sources. "Likely Soluble" is an estimation based on the compound's known solubility in solvents with similar properties. Further empirical testing is recommended for specific applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol can be adapted to determine the solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, etc.)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to pellet any remaining suspended solid.

-

Sample Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature.

Logical Workflow for Utilizing this compound in Bioorthogonal Chemistry

This compound is a key reagent in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal "click" chemistry. This workflow illustrates its application in labeling a target molecule.

This diagram outlines the key steps in a typical bioorthogonal labeling experiment. The selection of an appropriate solvent for dissolving the this compound is a critical step that depends on the reaction conditions and the nature of the target molecule.

Conclusion

While a comprehensive quantitative solubility profile for this compound remains to be fully elucidated in scientific literature, its qualitative behavior is understood. It exhibits good solubility in polar organic solvents and limited solubility in non-polar and aqueous media. For applications requiring precise concentrations, it is imperative for researchers to determine the solubility in their specific solvent systems empirically, for which a standard protocol has been provided. The utility of this compound, particularly in the burgeoning field of bioorthogonal chemistry, underscores the importance of a thorough understanding of its fundamental physicochemical properties.

References

3,6-Diphenyl-1,2,4,5-tetrazine stability under different conditions.

An In-depth Technical Guide to the Stability of 3,6-Diphenyl-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the stability of this compound (DPT) under a variety of conditions, including thermal, photochemical, and chemical environments. DPT is a prominent member of the tetrazine family, widely utilized in bioorthogonal chemistry, materials science, and as a versatile synthetic building block.[1][2] Understanding its stability profile is critical for its effective application in these fields. This document consolidates available quantitative data, details relevant experimental protocols, and presents visual diagrams to elucidate key concepts and reaction pathways.

Introduction

This compound is an electron-deficient heteroaromatic azadiene that readily participates in inverse electron demand Diels-Alder (IEDDA) reactions with various dienophiles.[3] This "click chemistry" reactivity has made it an invaluable tool for bioconjugation, labeling, and the development of advanced materials.[2][4] The stability of the tetrazine core is a crucial parameter that dictates its suitability for different applications, influencing storage, handling, and performance under experimental conditions. This guide aims to provide a detailed understanding of the factors governing the stability of DPT.

Chemical and Physical Properties

The stability of DPT is intrinsically linked to its chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₄ | [3] |

| Molecular Weight | 234.26 g/mol | [3] |

| Appearance | Dark purple to red crystalline solid | [3][4] |

| Melting Point | ~198 °C (with decomposition) | [3] |

| Solubility | Soluble in chloroform and other polar organic solvents like DMSO and ethanol. Limited solubility in non-polar solvents like hexane. | [4] |

| Storage | Hygroscopic; store under an inert atmosphere in a refrigerator. | [3] |

Stability Profile

The stability of DPT is influenced by thermal stress, light exposure, pH, and the presence of chemical reagents.

Thermal Stability

This compound exhibits moderate thermal stability. While comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for DPT are not extensively published, its melting point of approximately 198 °C is accompanied by decomposition.[3] Studies on other 3,6-disubstituted-1,2,4,5-tetrazines have shown that the thermal stability is highly dependent on the nature of the substituents. For instance, some energetic tetrazine derivatives exhibit high thermal stability with decomposition temperatures up to 370 °C.[5] The thermal decomposition of substituted s-tetrazines can proceed through the elimination of nitrogen gas and cleavage of the N-N bond, or via dissociation of the substituent groups.

Photochemical Stability

pH and Solvent Stability

The stability of the tetrazine ring is significantly influenced by pH and the solvent system.

-

pH Stability: Tetrazines are most stable in neutral to slightly acidic conditions (pH 6.0-7.5).[7] Under basic conditions (pH > 8.5), the tetrazine core is susceptible to degradation, likely through hydrolysis. While quantitative kinetic data for the hydrolysis of DPT at various pH values are not extensively documented, qualitative observations indicate that prolonged exposure to highly basic solutions should be avoided.[7]

-

Solvent Stability: DPT is generally stable in many common organic solvents such as methanol, acetonitrile, and DMSO.[9] However, its long-term stability in solution can vary. For applications requiring extended incubation times, it is advisable to use freshly prepared solutions or to assess the stability under the specific experimental conditions.

The stability of various substituted tetrazines in aqueous media has been studied, revealing that electron-donating groups generally enhance stability compared to electron-withdrawing groups.[1]

Redox Stability

The electron-deficient nature of the tetrazine ring makes it susceptible to reduction.

-

Reduction: Strong reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) can degrade the tetrazine moiety.[7] This is a critical consideration in bioconjugation protocols that involve the reduction of disulfide bonds. The reduction potential of DPT has been reported, and its radical anion has been studied by ESR spectroscopy.

-

Oxidation: While less commonly reported, the stability of DPT towards strong oxidizing agents may also be a concern. The synthesis of tetrazines often involves an oxidation step from the corresponding dihydrotetrazine, indicating that the tetrazine ring itself is relatively stable to certain oxidizing agents like sodium nitrite in acidic conditions.[9]

Quantitative Data

While specific stability data for DPT is limited, kinetic data for its reaction with various dienophiles provides insights into its reactivity and stability under those conditions.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of this compound (DPT) with Dienophiles

| Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |

| Bicyclo[6.1.0]nonyne (BCN) | Methanol | Ambient | 3.6 | [9] |

| trans-Cyclooctene (TCO) derivative | Methanol | 25 | 3100 | [3] |

Experimental Protocols

The following are detailed methodologies for assessing the stability of this compound.

Protocol for Determining Thermal Stability using TGA/DSC

Objective: To determine the decomposition temperature and thermal profile of DPT.

Materials:

-

This compound

-

TGA/DSC instrument

-

Alumina or platinum crucibles

-

Inert gas (e.g., Nitrogen, Argon)

-

Air or Oxygen (for oxidative stability)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of DPT (typically 1-5 mg) into a clean TGA/DSC crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Set the purge gas to nitrogen or argon for inert atmosphere analysis, or air/oxygen for oxidative stability, at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C).

-

-

Data Analysis:

-

Analyze the TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperature ranges of mass loss.

-

Analyze the DSC curve (heat flow vs. temperature) to identify endothermic (melting) and exothermic (decomposition) events.

-

Protocol for Assessing Photochemical Stability

Objective: To evaluate the degradation of DPT upon exposure to a defined light source.

Materials:

-

This compound

-

UV-Vis spectrophotometer or HPLC with a UV detector

-

Quartz cuvettes or HPLC vials

-

Photostability chamber with a calibrated light source (e.g., Xenon lamp with filters)

-

Solvent (e.g., acetonitrile or methanol)

-

Aluminum foil

Procedure:

-

Sample Preparation: Prepare a solution of DPT in the chosen solvent at a known concentration.

-

Exposure:

-

Transfer the solution to quartz cuvettes or HPLC vials.

-

Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.

-

Place both the exposed and dark control samples in the photostability chamber.

-

Expose the samples to a controlled light source for a defined period.

-

-

Analysis:

-

At various time points, withdraw aliquots from both the exposed and dark control samples.

-

Analyze the samples by UV-Vis spectroscopy (monitoring the decrease in absorbance at the λmax of DPT, ~530 nm) or by HPLC to quantify the remaining DPT.

-

-

Data Analysis:

-

Plot the concentration or absorbance of DPT as a function of exposure time to determine the degradation kinetics.

-

Protocol for Evaluating pH Stability

Objective: To determine the rate of hydrolysis of DPT at different pH values.

Materials:

-

This compound

-

A series of aqueous buffers with a range of pH values (e.g., pH 4, 7, 9)

-

UV-Vis spectrophotometer or HPLC-UV

-

Constant temperature incubator or water bath

Procedure:

-

Sample Preparation: Prepare a stock solution of DPT in a suitable organic solvent (e.g., DMSO).

-

Reaction Setup:

-

In separate vials, add a small aliquot of the DPT stock solution to each of the pre-equilibrated pH buffers to achieve a final desired concentration.

-

Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

-

-

Analysis:

-

At regular time intervals, measure the absorbance of each solution at the λmax of DPT or analyze by HPLC to determine the concentration of remaining DPT.

-

-

Data Analysis:

-

Plot the natural logarithm of the DPT concentration versus time for each pH.

-

The slope of the line will give the pseudo-first-order rate constant (k) for hydrolysis at that pH.

-

Calculate the half-life (t₁/₂) at each pH using the equation: t₁/₂ = 0.693 / k.

-

Visualizations

The following diagrams illustrate key concepts related to the stability and reactivity of this compound.

Caption: Factors influencing the stability of this compound.

Caption: Workflow for assessing the pH stability of DPT.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemimpex.com [chemimpex.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 3,6-Diphenyl-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3,6-Diphenyl-1,2,4,5-tetrazine, a key reagent in bioorthogonal chemistry. This document outlines its commercial availability, physicochemical properties, and detailed protocols for its application in bioconjugation, particularly through the inverse electron-demand Diels-Alder (IEDDA) reaction.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing key quantitative data for easy comparison.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| TCI America | D3175 | >98.0% (qNMR) | 6830-78-0 | C₁₄H₁₀N₄ | 234.26 | Orange to brown to dark red powder to crystal |

| Santa Cruz Biotechnology | sc-224003 | Not specified | 6830-78-0 | C₁₄H₁₀N₄ | 234.26 | Not specified |

| Chem-Impex | 02364 | ≥ 98% (HPLC) | 6830-78-0 | C₁₄H₁₀N₄ | 234.26 | Orange to brown to dark red powder to crystal |

| Fisher Scientific | D31751G | 98.0+% | 6830-78-0 | C₁₄H₁₀N₄ | 234.26 | Not specified |

| Sigma-Aldrich | T170518 | 98% | 6830-78-0 | C₁₄H₁₀N₄ | 234.26 | Not specified |

Physicochemical Properties

The table below details the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 6830-78-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₀N₄ | [2][3][6] |

| Molecular Weight | 234.26 g/mol | [2][3][6] |

| Melting Point | 196 °C[3] or 198 °C (dec.) | |

| Appearance | Orange to brown to dark red powder or crystals | [3][4] |

| Solubility | Soluble in chloroform (25 mg/mL) | |

| Storage | Store at room temperature, hygroscopic, under inert atmosphere. | [3] |

Core Application: Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

This compound is a stable and widely used diene in inverse electron-demand Diels-Alder (IEDDA) reactions.[7] This bioorthogonal "click chemistry" reaction is characterized by its rapid kinetics and high specificity, allowing for the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. The reaction proceeds between the electron-deficient tetrazine and an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (TCO) or norbornene.

The general mechanism involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Protocol for Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol describes a general procedure for the reaction of a tetrazine with a strained alkene.

Materials:

-

This compound

-

Dienophile (e.g., bicyclo[6.1.0]non-4-ene (BCN) or norbornene derivative)

-

HPLC-grade methanol (MeOH) or other suitable solvent

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: Prepare separate solutions of this compound and the dienophile in MeOH.

-

Reaction: To a solution of the tetrazine in MeOH (e.g., 1 mL), add the dienophile solution (e.g., 1 mL).

-

Monitoring: Stir the reaction at room temperature for 5 to 30 minutes. Monitor the progress of the reaction by TLC. The disappearance of the colored tetrazine spot is a good indicator of reaction completion.

-

Purification: Upon completion, directly load the reaction mixture onto a silica gel column for flash chromatography to purify the product.

Protocol for Protein Labeling with a TCO-modified Protein

This two-step protocol outlines the labeling of a protein with a trans-cyclooctene (TCO) moiety, followed by conjugation with this compound.

Step 1: Protein Modification with TCO

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Anhydrous DMF or DMSO

-

Desalting column or dialysis equipment

Procedure:

-

TCO-NHS Ester Solution: Immediately before use, prepare a 10-20 mM stock solution of the TCO-NHS ester in anhydrous DMF or DMSO.

-

Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent is below 10% (v/v) to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

Purification: Remove the unreacted TCO-NHS ester using a desalting column or by dialysis against PBS, pH 7.4.

Step 2: Tetrazine Ligation

Materials:

-

TCO-modified protein

-

This compound

-

Anhydrous DMF or DMSO

-

SDS-PAGE analysis equipment

Procedure:

-

Tetrazine Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Reaction: Add a 1.5- to 5-fold molar excess of the tetrazine solution to the TCO-modified protein solution.

-

Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle mixing. The reaction progress can be monitored by observing a shift in the molecular weight of the protein on an SDS-PAGE gel.

-

Purification (Optional): If necessary for downstream applications, remove excess unreacted tetrazine using a desalting column or dialysis.

Synthesis of this compound

While commercially available, this compound can also be synthesized. A common method involves the condensation of benzamidine with hydrazine followed by oxidation. A general, one-pot synthesis for substituted tetrazines is outlined below and can be adapted for the diphenyl derivative.

Materials:

-

Benzonitrile

-

Hydrazine hydrate

-

A Lewis acid catalyst (e.g., NiCl₂ or Zn(OTf)₂)

-

Sodium nitrite (NaNO₂)

-

Acetic acid

Procedure:

-

Condensation: In a reaction vessel, combine benzonitrile and a catalytic amount of a Lewis acid. Slowly add hydrazine hydrate to the mixture. The reaction can be stirred at room temperature or heated to facilitate the formation of the dihydrotetrazine intermediate.

-

Oxidation: After the initial reaction is complete, dissolve the resulting dihydrotetrazine in acetic acid. Cool the solution to 0°C and add a solution of sodium nitrite to oxidize the dihydrotetrazine to the final this compound product.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

References

- 1. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3,6-Diphenyl-1,2,4,5-tetrazine in Bioorthogonal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction